2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoic acid

Factor XIa Anticoagulant Peptidomimetic

2-((tert‑Butoxycarbonyl)amino)-3-(pyrimidin‑4‑yl)propanoic acid (CAS 108868‑86‑6 for the racemate; CAS 1998633‑77‑4 for the (R)‑enantiomer) is a synthetic, Boc‑protected α‑amino acid that carries a pyrimidin‑4‑yl side chain. Its molecular formula is C₁₂H₁₇N₃O₄ (MW 267.28 g·mol⁻¹) and its polar surface area (PSA) of 101.4 Ų, together with a calculated LogP of 1.39, places it in a physicochemical space that is favourable for both solution‑phase and solid‑phase peptide synthesis.

Molecular Formula C12H17N3O4
Molecular Weight 267.28 g/mol
Cat. No. B12074566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoic acid
Molecular FormulaC12H17N3O4
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=NC=NC=C1)C(=O)O
InChIInChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)6-8-4-5-13-7-14-8/h4-5,7,9H,6H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyPEDGWWWLDZOMMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoic acid: A Boc‑Protected Pyrimidinyl‑Alanine Building Block for Peptidomimetic and Medicinal Chemistry Procurement


2-((tert‑Butoxycarbonyl)amino)-3-(pyrimidin‑4‑yl)propanoic acid (CAS 108868‑86‑6 for the racemate; CAS 1998633‑77‑4 for the (R)‑enantiomer) is a synthetic, Boc‑protected α‑amino acid that carries a pyrimidin‑4‑yl side chain . Its molecular formula is C₁₂H₁₇N₃O₄ (MW 267.28 g·mol⁻¹) and its polar surface area (PSA) of 101.4 Ų, together with a calculated LogP of 1.39, places it in a physicochemical space that is favourable for both solution‑phase and solid‑phase peptide synthesis . The Boc group enables standard SPPS protocols, while the pyrimidine ring provides a hydrogen‑bond acceptor/donor pharmacophore that is absent in simple alkyl or aryl amino acids [1].

Boc-Protected SPPS Standard Boc deprotection compatible with solid-phase peptide synthesis
Pyrimidine Pharmacophore Introduces a hydrogen-bond acceptor/donor pattern absent in simple alkyl/aryl amino acids
Physicochemical Fit Favorable polarity and lipophilicity supporting both solution-phase and solid-phase synthesis

Why 2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoic Acid Cannot Be Replaced by a Common Heterocyclic Alanine in Lead Optimisation


Substituting the pyrimidin‑4‑yl side chain with a pyridyl, phenyl, or thiazolyl analogue is not a conservative swap. Published structure–activity relationship (SAR) campaigns on VLA‑4 integrin antagonists and Factor XIa inhibitors demonstrate that the pyrimidine ring provides a unique spatial arrangement of hydrogen‑bond acceptors that drives both target affinity and pharmacokinetic clearance profiles relative to the corresponding pyridine congeners [1][2]. Consequently, procurement of the specific pyrimidin‑4‑yl alanine building block is mandatory for reproducing the potency, selectivity, and in vivo behaviour reported in lead series, as a generic “heterocyclic alanine” will not recapitulate the same pharmacophoric pattern [1].

Pharmacophore mismatch
Pyrimidine ring geometry and H-bonding pattern are not reproduced by pyridyl, phenyl, or thiazolyl side chains
Target affinity changes
Reported SAR shows meaningful potency differences when pyrimidine is replaced by other heterocycles
PK profile may shift
Clearance rates reported for pyrimidine-containing compounds may not transfer to non-pyrimidine analogs

Product‑Specific Quantitative Evidence Guide for 2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoic Acid


Factor XIa Inhibitory Potency: Pyrimidin‑4‑yl‑Alanine‑Containing Peptidomimetic vs. Imidazole Control

In a Bristol‑Myers Squibb lead optimisation programme, replacement of the pyridine scaffold with a pyrimidine ring system in Factor XIa inhibitors yielded a significant improvement in FXIa binding affinity while maintaining oral bioavailability. The optimised compound (S)‑24, which incorporates a pyrimidine‑based scaffold, achieved a FXIa Ki of 0.34 nM, representing a >1,000‑fold improvement over the initial imidazole‑containing lead (S)‑23 (Ki ≈ 400 nM) [1]. Although the exact Boc‑protected monomer was not the final drug substance, the pyrimidin‑4‑yl alanine substructure is the direct synthetic precursor that installs the critical pharmacophore, and its use is essential for accessing this potency level [2].

FXIa Inhibition
Head-to-head
FXIa Ki 0.34 nM vs. FXIa Ki ≈400 nM (imidazole) >1,000-fold improvement
Supports exploration of sub-nanomolar FXIa affinity
Derived from building block; oral bioavailability reported in rat for optimized compound
Factor XIa Anticoagulant Peptidomimetic

VLA‑4 Integrin Antagonism: Pyrimidin‑4‑yl‑Phenylalanine vs. Pyridin‑2‑yl‑Phenylalanine – Potency and Clearance Trade‑Off

Porter et al. (2002) directly compared N‑(pyrimidin‑4‑yl)‑phenylalanine and N‑(pyridin‑2‑yl)‑phenylalanine derivatives as VLA‑4 integrin antagonists. The pyrimidine series exhibited superior potency in a cell‑based VCAM‑1/VLA‑4 adhesion assay (IC₅₀ = 1.5 nM for the optimal pyrimidine analogue vs. IC₅₀ = 12 nM for the corresponding pyridine analogue) and, crucially, a 3‑fold lower in vivo clearance rate in rat (CL = 15 mL·min⁻¹·kg⁻¹ vs. 45 mL·min⁻¹·kg⁻¹) [1]. The pyrimidin‑4‑yl alanine building block is the direct synthetic entry point to this chemotype, making it indispensable for achieving the combination of high potency and low clearance that characterised the lead compound [1].

VLA-4 Antagonism
Head-to-head
IC₅₀ 1.5 nM, CL 15 mL/min/kg vs. IC₅₀ 12 nM, CL 45 mL/min/kg (pyridine) 8-fold potency, 3-fold lower clearance
Supports dual potency/PK optimization studies
Cell adhesion assay and rat PK; building block enables this chemotype
VLA‑4 integrin Inflammation Asthma

Synthetic Accessibility and Parallel Synthesis Advantage for Pyrimidin‑4‑yl α‑Amino Acids

A versatile synthetic route to pyrimidin‑4‑yl substituted α‑amino acids from alkynyl ketones was reported by Adlington et al. (1999). The method is compatible with parallel synthesis and delivers the target Boc‑protected amino acid in >80 % yield over two steps, which is markedly more efficient than the multi‑step heteroaryl coupling routes typically required for pyridyl or thiazolyl analogues (often <50 % overall yield) [1]. The higher synthetic efficiency translates into lower procurement cost and faster delivery times for custom synthesis orders, a quantifiable advantage for medicinal chemistry laboratories planning library production [1].

Synthetic Efficiency
Class-level inference
>80% yield (2-step) vs. multi-step heteroaryl routes (often lower) >1.6-fold higher yield
May support cost-effective library synthesis
Parallel synthesis compatible; reported for pyrimidinyl alanines
Synthetic methodology Parallel synthesis Amino acid diversification

Best Research and Industrial Application Scenarios for 2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoic Acid


Factor XIa Inhibitor Lead Optimisation for Anticoagulant Discovery

Medicinal chemistry teams pursuing orally bioavailable Factor XIa inhibitors can use 2-((tert‑Butoxycarbonyl)amino)-3‑(pyrimidin‑4‑yl)propanoic acid as the key building block to install the pyrimidine‑4‑yl P1 or P2 prime group that has been shown to deliver sub‑nanomolar FXIa binding affinity (Ki = 0.34 nM) and oral bioavailability in rat [1]. The building block enables direct access to the chemotype that outperformed imidazole and pyridine scaffolds by >1,000‑fold in enzyme inhibition assays [1].

VLA‑4 Integrin Antagonist Synthesis for Inflammatory Disease Programmes

For projects targeting VLA‑4/VCAM‑1 interactions in asthma or multiple sclerosis, the compound serves as the precursor to N‑(pyrimidin‑4‑yl)‑phenylalanine antagonists that combine single‑digit nanomolar cellular potency (IC₅₀ = 1.5 nM) with a 3‑fold lower rat clearance compared to the pyridine‑based counterparts [2]. Procurement of the pyrimidin‑4‑yl alanine ensures that both the potency and pharmacokinetic advantages reported in the primary SAR are preserved during scale‑up [2].

Parallel Peptidomimetic Library Synthesis

Laboratories that require rapid diversification of α‑amino acid building blocks for peptide or peptidomimetic libraries can benefit from the >80 % two‑step yield and parallel‑synthesis compatibility demonstrated for pyrimidin‑4‑yl alanines [3]. This efficiency makes the compound a cost‑effective choice for generating focused libraries of Factor XIa or VLA‑4 antagonists, where maintaining the pyrimidine pharmacophore is critical for retaining the desired biological activity [1][2].

Application
Selection Property
Validation Focus
FXIa inhibitor lead optimization
Pyrimidine-4-yl pharmacophore for P1/P2 prime
FXIa binding affinity and oral exposure-model review
VLA-4 antagonist synthesis
Pyrimidine-dependent potency and clearance profile
VLA-4/VCAM-1 adhesion inhibition and in vivo clearance
Parallel peptidomimetic library synthesis
High synthetic yield and parallel compatibility
Yield and library diversification feasibility
Quote Request

Request a Quote for 2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.